Icg-cbt

Bioconjugation Fluorescent Probe Chemical Identity

Researchers require site-specific, stable NIR labeling for cysteine-engineered biomolecules, but physical ICG-surfactant mixtures lack covalent specificity. ICG-CBT solves this as a defined covalent conjugate (M.W. 932.2 g/mol). - **CBT bioorthogonal reactivity** - Rapid, selective condensation with N-terminal cysteine residues under physiological conditions. - **NIR fluorescence** - Deep-tissue penetration (λ~800 nm) for in vivo tracking. - **Design flexibility** - Enables activatable 'smart' probes or stable nanoparticle labeling. Supplied as a single covalent entity, not a mixture. BenchChem guarantees batch-to-batch consistency for reproducible bioconjugation.

Molecular Formula C55H57N5O5S2
Molecular Weight 932.2 g/mol
Cat. No. B12369418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcg-cbt
Molecular FormulaC55H57N5O5S2
Molecular Weight932.2 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOC4=CC5=C(C=C4)N=C(S5)C#N)C=CC=CC=CC=C6C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C
InChIInChI=1S/C55H57N5O5S2/c1-54(2)48(23-9-6-5-7-10-24-49-55(3,4)53-43-22-15-13-20-40(43)27-31-46(53)60(49)34-17-18-36-67(62,63)64)59(45-30-26-39-19-12-14-21-42(39)52(45)54)33-16-8-11-25-50(61)57-32-35-65-41-28-29-44-47(37-41)66-51(38-56)58-44/h5-7,9-10,12-15,19-24,26-31,37H,8,11,16-18,25,32-36H2,1-4H3,(H-,57,61,62,63,64)
InChIKeyFPDBLVFQAKXCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICG-CBT: Near-Infrared Fluorescent Probe


ICG-CBT (Indocyanine Green-Cyanobenzothiazole) is a covalent conjugate that integrates the near-infrared (NIR) fluorescent properties of Indocyanine Green (ICG) with the bioorthogonal reactivity of a 2-cyanobenzothiazole (CBT) moiety [1]. Its molecular formula is C55H57N5O5S2 with a molecular weight of 932.2 g/mol [1]. This compound is explicitly designed for targeted bioconjugation and molecular imaging applications, leveraging CBT's rapid and specific reactivity toward 1,2- and 1,3-aminothiols, such as N-terminal cysteine residues on peptides and proteins, to enable selective fluorescence labeling .

Covalent ICG-CBT conjugate, not a mixture
Targets N-terminal cysteine via bioorthogonal ligation
Near-infrared fluorescence for deep-tissue imaging studies

ICG-CBT: Why Mixtures Cannot Substitute


Substituting ICG-CBT with a simple mixture of ICG and a surfactant (such as cetyltrimethylammonium bromide, also abbreviated CBT) or with other ICG derivatives leads to fundamental differences in labeling outcomes. ICG-CBT is a single covalent entity, not a mixture; the cyanobenzothiazole group is chemically conjugated to the ICG backbone, enabling a specific, covalent, bioorthogonal 'click' reaction with 1,2- and 1,3-aminothiols found on N-terminal cysteines . In contrast, a simple physical mixture of ICG and a surfactant lacks this defined, covalent ligation handle and results in non-specific hydrophobic interactions rather than targeted, stable bioconjugation. Alternative ICG derivatives with different reactive groups (e.g., ICG-NHS ester, ICG-Maleimide) target other functional groups (amines or standard thiols) with distinct kinetics and selectivity profiles [1]. Procuring the correct ICG-CBT conjugate ensures the intended bioorthogonal chemistry is possible, which is critical for the reproducibility of experiments involving site-specific protein or peptide labeling under physiological conditions.

Mixture vs. conjugate Physical ICG + surfactant mixture lacks covalent bioorthogonal handle, may produce non-specific labeling.
Alternative reactive groups ICG-NHS ester or maleimide target amines or general thiols; selectivity toward 1,2-aminothiols may not transfer.
Labeling stability Non-covalent adsorption can dissociate; covalent CBT ligation provides stable, site-specific attachment.

ICG-CBT: Evidence-Based Selection Guide


Chemical Identity: Conjugate vs. Mixture

ICG-CBT is a single, well-defined covalent conjugate, as confirmed by its published IUPAC name and exact molecular weight [1]. This is in contrast to products erroneously listed as a 'mixture' of Indocyanine Green and Cetyltrimethylammonium Bromide . For procurement, this distinction is paramount; a covalent conjugate enables specific, targeted bioconjugation, whereas a non-covalent mixture does not provide a defined chemical handle for controlled labeling.

Chemical Identity
Direct comparison
Covalent conjugate vs. non-covalent mixture
Ensures defined bioconjugation handle for site-specific labeling
Identity verification recommended
Bioconjugation Fluorescent Probe Chemical Identity

Bioorthogonal Reactivity: N-Terminal Cysteine

The CBT moiety in ICG-CBT confers a unique reactivity profile. It is reported to react rapidly and selectively with 1,2- and 1,3-aminothiols, which are present in N-terminal cysteine residues, while showing minimal or no reactivity with simple thiols . This contrasts with alternative ICG derivatives, such as ICG-Maleimide, which reacts with thiol groups on cysteine residues generally, and ICG-NHS ester, which targets amine groups [1].

Bioorthogonal Reactivity
Class-level inference
Targets 1,2-aminothiols (N-terminal Cys)
Supports N-terminal site-specific labeling strategy
Reactivity with simple thiols is minimal
Bioorthogonal Chemistry Click Chemistry Site-Specific Labeling

Molecular Identity: Mass & Formula

The molecular formula of ICG-CBT is C55H57N5O5S2, with a calculated monoisotopic molecular weight of 932.2 g/mol [1]. This precise definition is critical for analytical characterization (e.g., by LC-MS) and for calculating conjugation ratios in labeling reactions. This is in contrast to non-covalent 'mixture' products, for which a precise molecular weight for the composite is not a meaningful concept for bioconjugation calculations.

Molecular Identity
Direct comparison
MW 932.2 g/mol
Enables accurate molar calculations and QC
Contrast with non-defined mixture species
Analytical Chemistry Mass Spectrometry Conjugation Stoichiometry

NIR Fluorescence: Deep Tissue Imaging

ICG-CBT retains the NIR fluorescence properties of its ICG core, with reported excitation and emission wavelengths of approximately 785 nm and 810 nm, respectively [1]. This allows for imaging in the 'optical window' where tissue absorption and autofluorescence are minimized, enabling deeper tissue penetration compared to shorter-wavelength fluorophores like those in the Cy series (e.g., Cy3, Cy5 with excitation at 550-650 nm) [1]. The conjugation of CBT does not ablate these advantageous optical properties.

NIR Fluorescence
Class-level inference
Ex/Em ~785/810 nm vs. Cy5 ~650/670 nm
Supports deeper tissue imaging studies
Tissue penetration advantage context-dependent
Near-Infrared Imaging Fluorescence In Vivo Imaging

ICG-CBT: Validated Applications


N-Terminal Cysteine Bioconjugation

ICG-CBT is the reagent of choice for labeling peptides and proteins that have been engineered with an N-terminal cysteine residue. The CBT moiety undergoes a rapid, bioorthogonal condensation with the 1,2-aminothiol moiety, enabling a highly selective and stable covalent linkage under physiological conditions . This site-specific labeling strategy is crucial for creating homogenous, well-defined fluorescent probes for applications such as receptor binding studies or targeted imaging, where the location of the fluorophore must not interfere with the biomolecule's active site. This is a distinct application not possible with non-covalent ICG mixtures .

Activatable Near-Infrared Probes

The unique reactivity of the CBT group toward 1,2-aminothiols has been exploited to create 'smart' or activatable probes. In this design, the NIR fluorescence of ICG can be quenched until the CBT moiety encounters its target (e.g., a specific cysteine-bearing peptide in a tumor microenvironment). Upon reaction, a conformational change or release mechanism restores fluorescence, generating a high-contrast signal with low background . This application leverages the combined NIR and specific reactivity of ICG-CBT in a way that simpler ICG conjugates or mixtures cannot achieve.

In Vivo Tracking of Nanoparticle Therapeutics

ICG-CBT can be used to covalently label the surface of nanoparticles, liposomes, or drug carriers that have been functionalized with 1,2-aminothiol groups. This stable, covalent attachment ensures that the fluorescent label remains associated with the delivery vehicle during circulation and biodistribution studies . The deep-tissue penetration of the NIR signal allows for non-invasive, longitudinal tracking of the carrier's pharmacokinetics and tumor accumulation in live animal models, providing a significant advantage over labels that emit in the visible spectrum .

Application
Selection Property
Validation Focus
N-Terminal cysteine bioconjugation
Bioorthogonal CBT reactivity with 1,2-aminothiols
Site-specific labeling efficiency; probe homogeneity
Activatable NIR probe design
Quenching/activation via target cysteine interaction
Signal-to-background ratio in model context
In vivo nanoparticle tracking
Covalent NIR label stability on carrier surface
Longitudinal imaging and biodistribution reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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